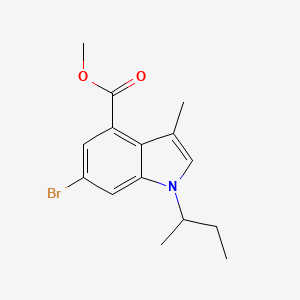
Methyl 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylate
Descripción general
Descripción
“Methyl 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylate” is a chemical compound with the CAS Number: 1346576-38-2 . It has a molecular weight of 338.2 and its IUPAC name is methyl 6-bromo-1-(sec-butyl)-3-formyl-1H-indole-4-carboxylate .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction . The first step involves the reaction of sodium hydride with N,N-dimethyl-formamide at 0 °C . This is followed by a reaction at 0-20 °C for 16 hours . The final step involves the reaction with trichlorophosphate at 0-80 °C for 2 hours .Molecular Structure Analysis
The InChI Code for this compound is 1S/C15H16BrNO3/c1-4-9(2)17-7-10(8-18)14-12(15(19)20-3)5-11(16)6-13(14)17/h5-9H,4H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Chemical Transformations : Methyl 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylate and its derivatives undergo various chemical transformations. For instance, methyl 2,3,5,6,11,11b-hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate, a related compound, can be converted into different esters using N-bromosuccinimide. This showcases the potential of brominated indole derivatives in organic synthesis (Irikawa et al., 1989).
Novel Synthesis Methods
- Innovative Synthetic Routes : The development of new methods for synthesizing indole derivatives, like 1-methyl-1H-indole-3-carboxylate, highlights the ongoing research in creating efficient, high-yield synthesis techniques for compounds related to this compound (Akbari & Faryabi, 2023).
Applications in Heterocyclic Chemistry
- Heterocyclic Compound Synthesis : Research in palladium-catalyzed intramolecular annulation of alkynes has led to the synthesis of various gamma-carboline derivatives. This process involves N-substituted 2-bromo-1H-indole-3-carboxaldehydes, which are structurally similar to this compound, illustrating the compound's relevance in creating complex heterocyclic structures (Zhang & Larock, 2003).
Exploration of Marine Alkaloids
- Marine Natural Products : The study of brominated tryptophan alkaloids from Thorectidae sponges has led to the discovery of new compounds. This includes compounds structurally related to this compound, highlighting its significance in marine natural product chemistry (Segraves & Crews, 2005).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 6-bromo-1-butan-2-yl-3-methylindole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO2/c1-5-10(3)17-8-9(2)14-12(15(18)19-4)6-11(16)7-13(14)17/h6-8,10H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULOCTQDDGBISJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C2=C(C=C(C=C21)Br)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701136465 | |
| Record name | 1H-Indole-4-carboxylic acid, 6-bromo-3-methyl-1-(1-methylpropyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701136465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1346576-39-3 | |
| Record name | 1H-Indole-4-carboxylic acid, 6-bromo-3-methyl-1-(1-methylpropyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346576-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-4-carboxylic acid, 6-bromo-3-methyl-1-(1-methylpropyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701136465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

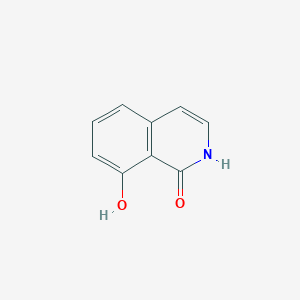
![N-[(6-methoxypyridin-3-yl)methyl]acetamide](/img/structure/B3098822.png)

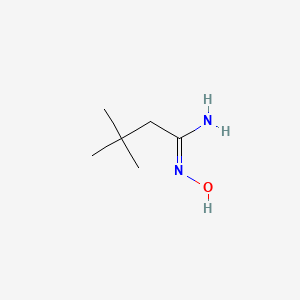


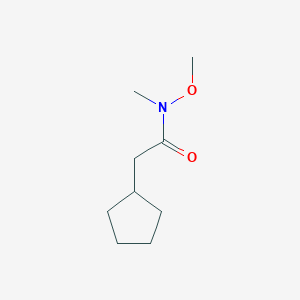



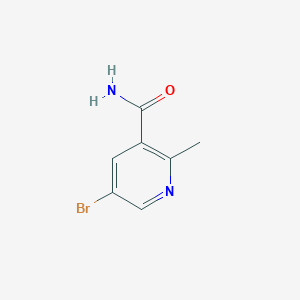
![12-Phenyl-5,12-dihydroindolo[3,2-a]carbazole](/img/structure/B3098895.png)
![1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B3098906.png)
![3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one](/img/structure/B3098911.png)